molecular formula C14H13Cl2NO2S B2864854 4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide CAS No. 1992053-42-5

4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide

Cat. No. B2864854
CAS RN: 1992053-42-5
M. Wt: 330.22
InChI Key: LWHCZPBOKHGKDZ-UHFFFAOYSA-N
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Description

4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of various B-cell malignancies.

Mechanism of Action

BTK is a non-receptor tyrosine kinase that is essential for B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream signaling molecules, leading to B-cell activation and proliferation. 4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking B-cell receptor signaling and inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide has been shown to selectively inhibit BTK activity in vitro and in vivo. In addition, it has been shown to induce apoptosis in B-cell lines and mouse models of CLL and NHL. 4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide has also been shown to inhibit the activation of downstream signaling molecules, including AKT and ERK, which are involved in B-cell survival and proliferation.

Advantages and Limitations for Lab Experiments

4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide has several advantages for use in lab experiments. It is a selective inhibitor of BTK, which allows for the specific targeting of B-cell receptor signaling. It has also shown potent antitumor activity in preclinical models of B-cell malignancies. However, one limitation of 4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for the development of 4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide. One direction is the evaluation of its safety and efficacy in clinical trials for the treatment of B-cell malignancies. Another direction is the investigation of its potential use in combination with other targeted therapies or chemotherapy to improve treatment outcomes. Additionally, the development of more potent and selective BTK inhibitors may lead to the discovery of new treatments for B-cell malignancies.

Synthesis Methods

The synthesis of 4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide has been described in the literature. It involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 4-chloro-3-methylbenzenamine in the presence of a base and a solvent. The resulting product is then purified by column chromatography to obtain 4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide in high yield and purity.

Scientific Research Applications

4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In vitro studies have demonstrated that 4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide selectively inhibits BTK activity and induces apoptosis in B-cell lines. In vivo studies have shown that 4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide has potent antitumor activity in mouse models of CLL and NHL.

properties

IUPAC Name

4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-9-8-11(6-7-12(9)15)20(18,19)17-14-5-3-4-13(16)10(14)2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHCZPBOKHGKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide

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